Cas no 1892269-13-4 (4-2-(aminooxy)ethyl-5-bromo-2-methoxyphenol)

4-2-(aminooxy)ethyl-5-bromo-2-methoxyphenol Chemical and Physical Properties
Names and Identifiers
-
- 4-2-(aminooxy)ethyl-5-bromo-2-methoxyphenol
- EN300-1924524
- 1892269-13-4
- 4-[2-(aminooxy)ethyl]-5-bromo-2-methoxyphenol
-
- Inchi: 1S/C9H12BrNO3/c1-13-9-4-6(2-3-14-11)7(10)5-8(9)12/h4-5,12H,2-3,11H2,1H3
- InChI Key: NSWHIKYYPDWMFX-UHFFFAOYSA-N
- SMILES: BrC1=CC(=C(C=C1CCON)OC)O
Computed Properties
- Exact Mass: 261.00006g/mol
- Monoisotopic Mass: 261.00006g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 64.7Ų
4-2-(aminooxy)ethyl-5-bromo-2-methoxyphenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1924524-0.5g |
4-[2-(aminooxy)ethyl]-5-bromo-2-methoxyphenol |
1892269-13-4 | 0.5g |
$987.0 | 2023-09-17 | ||
Enamine | EN300-1924524-0.25g |
4-[2-(aminooxy)ethyl]-5-bromo-2-methoxyphenol |
1892269-13-4 | 0.25g |
$946.0 | 2023-09-17 | ||
Enamine | EN300-1924524-0.05g |
4-[2-(aminooxy)ethyl]-5-bromo-2-methoxyphenol |
1892269-13-4 | 0.05g |
$864.0 | 2023-09-17 | ||
Enamine | EN300-1924524-5.0g |
4-[2-(aminooxy)ethyl]-5-bromo-2-methoxyphenol |
1892269-13-4 | 5g |
$2981.0 | 2023-05-31 | ||
Enamine | EN300-1924524-1.0g |
4-[2-(aminooxy)ethyl]-5-bromo-2-methoxyphenol |
1892269-13-4 | 1g |
$1029.0 | 2023-05-31 | ||
Enamine | EN300-1924524-1g |
4-[2-(aminooxy)ethyl]-5-bromo-2-methoxyphenol |
1892269-13-4 | 1g |
$1029.0 | 2023-09-17 | ||
Enamine | EN300-1924524-10g |
4-[2-(aminooxy)ethyl]-5-bromo-2-methoxyphenol |
1892269-13-4 | 10g |
$4421.0 | 2023-09-17 | ||
Enamine | EN300-1924524-0.1g |
4-[2-(aminooxy)ethyl]-5-bromo-2-methoxyphenol |
1892269-13-4 | 0.1g |
$904.0 | 2023-09-17 | ||
Enamine | EN300-1924524-10.0g |
4-[2-(aminooxy)ethyl]-5-bromo-2-methoxyphenol |
1892269-13-4 | 10g |
$4421.0 | 2023-05-31 | ||
Enamine | EN300-1924524-2.5g |
4-[2-(aminooxy)ethyl]-5-bromo-2-methoxyphenol |
1892269-13-4 | 2.5g |
$2014.0 | 2023-09-17 |
4-2-(aminooxy)ethyl-5-bromo-2-methoxyphenol Related Literature
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
Additional information on 4-2-(aminooxy)ethyl-5-bromo-2-methoxyphenol
4-2-(Aminooxy)ethyl-5-bromo-2-methoxyphenol
4-2-(Aminooxy)ethyl-5-bromo-2-methoxyphenol (CAS No. 1892269-13-4) is a complex organic compound with a unique structure that combines multiple functional groups, making it a subject of interest in various fields of chemistry and pharmacology. This compound is characterized by its phenolic backbone, which serves as the central framework, with substituents including a bromine atom, a methoxy group, and an aminooxyethyl group. The combination of these groups imparts distinctive chemical properties, enabling this compound to participate in diverse chemical reactions and biological interactions.
The phenolic group in 4-2-(Aminooxy)ethyl-5-bromo-2-methoxyphenol is a key functional group that contributes to its reactivity and stability. Phenols are known for their ability to form hydrogen bonds, which can influence the solubility and bioavailability of the compound. The presence of the bromine atom at the 5-position introduces halogen-related properties, such as increased reactivity in certain substitution reactions. Additionally, the methoxy group at the 2-position acts as an electron-donating group, which can modulate the electronic environment of the molecule and influence its reactivity in various chemical transformations.
The aminooxyethyl group attached at the 4-position is particularly interesting due to its potential for further functionalization. This group contains both amino and hydroxyl functionalities, which can participate in hydrogen bonding and other non-covalent interactions. Such properties make this compound a promising candidate for applications in drug design, where the ability to form specific interactions with biological targets is crucial.
Recent studies have highlighted the potential of 4-2-(Aminooxy)ethyl-5-bromo-2-methoxyphenol in medicinal chemistry. Researchers have explored its ability to act as a scaffold for designing new drugs targeting specific diseases. For instance, its phenolic structure has been shown to exhibit antioxidant properties, which could be beneficial in combating oxidative stress-related disorders such as neurodegenerative diseases and cardiovascular conditions.
In addition to its medicinal applications, this compound has also been investigated for its role in materials science. The combination of functional groups in 4-2-(Aminooxy)ethyl-5-bromo-2-methoxyphenol allows for the formation of cross-linked networks when subjected to specific reaction conditions. Such networks have potential applications in creating advanced materials with tailored mechanical and thermal properties.
The synthesis of 4-2-(Aminooxy)ethyl-5-bromo-2-methoxyphenol involves a multi-step process that typically begins with the preparation of the phenolic precursor. This precursor undergoes various substitution reactions to introduce the bromine atom and methoxy group at specific positions on the aromatic ring. The final step involves the attachment of the aminooxyethyl group through nucleophilic substitution or other suitable methods.
One of the most recent advancements in understanding this compound involves its application in enzyme inhibition studies. Researchers have found that 4-2-(Aminooxy)ethyl-5-bromo-2-methoxyphenol can inhibit certain enzymes involved in metabolic pathways, suggesting its potential as a lead compound for developing new therapeutic agents.
In conclusion, 4-2-(Aminooxy)ethyl-5-bromo-2-methoxyphenol (CAS No. 1892269-13-) is a versatile compound with a rich chemical structure that offers numerous opportunities for research and development across multiple disciplines. Its unique combination of functional groups makes it a valuable tool in both medicinal chemistry and materials science, while ongoing studies continue to uncover new applications for this intriguing molecule.
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